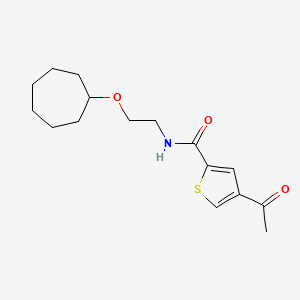
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes an acetyl group, a cycloheptyloxyethyl side chain, and a thiophene ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cycloheptyloxyethyl Side Chain: This step involves the reaction of the thiophene derivative with 2-cycloheptyloxyethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The acetyl and cycloheptyloxyethyl groups may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyloxyethyl side chain is particularly rare among thiophene derivatives, potentially offering unique interactions and applications .
Propiedades
IUPAC Name |
4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)13-10-15(21-11-13)16(19)17-8-9-20-14-6-4-2-3-5-7-14/h10-11,14H,2-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDYEYOWJJEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)NCCOC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[3-(triazol-1-yl)propyl]-1,4-diazepane-1-carboxamide](/img/structure/B6967632.png)
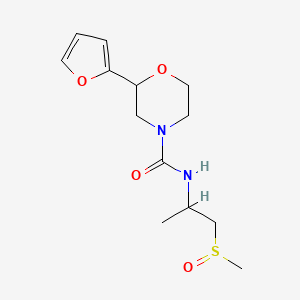
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-propan-2-ylsulfonylacetamide](/img/structure/B6967648.png)
![N-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-(1,3-thiazol-2-yl)propan-1-amine](/img/structure/B6967652.png)
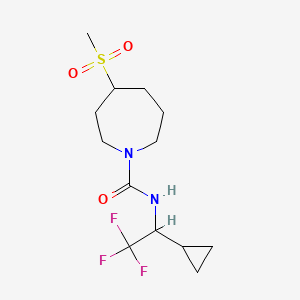
![[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6967662.png)
![2-Pyridin-3-yloxy-1-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B6967669.png)
![N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide](/img/structure/B6967677.png)
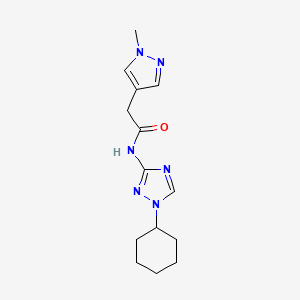
![N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6967710.png)
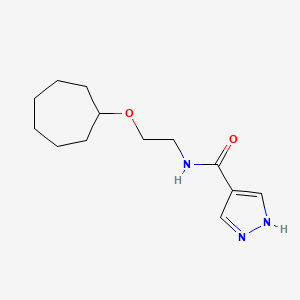
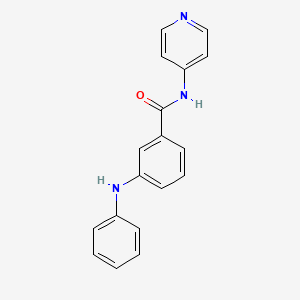
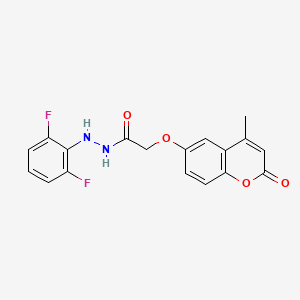
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6967743.png)
